BPH-1218
Description
Hydrogen [(1s)-2-(3-Decyl-1H-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate is a phosphonate derivative featuring a decyl-substituted imidazolium ring and a bisphosphonate backbone. Its stereochemistry (1s configuration) distinguishes it from similar compounds, such as etidronic acid derivatives and zoledronic acid analogs, which often exhibit variations in substituents or stereochemistry .
Properties
Molecular Formula |
C15H30N2O6P2 |
|---|---|
Molecular Weight |
396.36 g/mol |
IUPAC Name |
[2-(3-decylimidazol-1-ium-1-yl)-1-phosphonoethyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H30N2O6P2/c1-2-3-4-5-6-7-8-9-10-16-11-12-17(14-16)13-15(24(18,19)20)25(21,22)23/h11-12,14-15H,2-10,13H2,1H3,(H3-,18,19,20,21,22,23) |
InChI Key |
GYTSEUQBLYSXFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C=C[N+](=C1)CC(P(=O)(O)O)P(=O)(O)[O-] |
Origin of Product |
United States |
Chemical Reactions Analysis
BPH-1218 primarily acts as an inhibitor of squalene synthase. It undergoes interactions with enzymes such as TcSQS and HsSQS, with IC50 values of 31 nM and 64 nM, respectively . The compound does not undergo typical chemical reactions like oxidation or reduction but rather inhibits enzymatic activity through binding interactions.
Scientific Research Applications
Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate is a phosphonate compound with an imidazolium moiety and a decyl chain that enhances its lipophilicity. The molecular formula is C₁₃H₁₈N₃O₄P₂. The biological activity of this compound is attributed to its imidazolium component. Imidazolium rings have demonstrated potential biological activity, especially in interactions with biomolecules. This compound's dual functionality, featuring both an imidazolium ring and a phosphonate group, may enhance its biological activity compared to simpler phosphonates or imidazolium salts, allowing for diverse applications in medicinal chemistry and material science.
Potential Applications
While the search results do not explicitly detail the applications of Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate, they do provide information on compounds with structural similarities. These compounds include:
- 3-Decylimidazolium Chloride Simple imidazolium salt used in ionic liquids.
- Dimethyl Phosphate Commonly used as a methylating agent, but less complex than the target compound.
- 2-Aminoethyl Phosphonic Acid Contains an amino group and is known for neuroprotective effects.
Related Compounds
Several compounds share structural similarities with Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate. Noteworthy examples include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Decylimidazolium Chloride | Structure | Simple imidazolium salt; used in ionic liquids. |
| Dimethyl Phosphate | Structure | Commonly used as a methylating agent; less complex than the target compound. |
| 2-Aminoethyl Phosphonic Acid | Structure | Contains an amino group; known for neuroprotective effects. |
Mechanism of Action
BPH-1218 exerts its effects by inhibiting squalene synthase, an enzyme crucial for the biosynthesis of sterols and other isoprenoids. By binding to the enzyme, this compound prevents the conversion of farnesyl diphosphate to squalene, thereby disrupting the production of essential biomolecules . This inhibition leads to the suppression of pathogen growth and survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound’s unique features include:
- Decyl chain : A long hydrophobic tail absent in most bisphosphonates (e.g., etidronic acid lacks alkyl chains) .
- Phosphonate vs. hydroxyl groups : Unlike hydroxybisphosphonates like etidronic acid (C.A.S. #2809-21-4), this compound lacks a hydroxyl group at the 1-position, which may alter metal-binding affinity .
Table 1: Structural Comparison with Related Compounds
| Compound Name | Key Substituents | Functional Groups | Biological Relevance |
|---|---|---|---|
| Target Compound | Decyl chain, imidazolium | Bisphosphonate | Potential anticancer/bone targeting |
| Etidronic Acid (EHDP) | None | Hydroxybisphosphonate | Osteoporosis treatment |
| Zoledronic Acid | Imidazole ring | Hydroxybisphosphonate | Antiresorptive agent |
| Diethyl [(4-{(1H-Benzo[d]Imidazol-1-yl)Methyl}-1H... | Benzamido, triazole | Phosphonate-triazole hybrid | Antimicrobial/antioxidant |
Biological Activity
Hydrogen [(1S)-2-(3-Decyl-1H-imidazol-3-ium-1-yl)-1-phosphonoethyl]phosphonate, commonly referred to as BH8, is a phosphonate compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Basic Information
- Chemical Formula : C₁₅H₃₀N₂O₆P₂
- Molecular Weight : 396.356 g/mol
- IUPAC Name : Hydrogen [(1S)-2-(3-decyl-1H-imidazol-3-ium-1-yl)-1-phosphonoethyl]phosphonate
- Chirality : Contains one chiral center
Structural Characteristics
The compound features an imidazolium ring, which contributes to its biological activity. The presence of phosphonate groups enhances its interaction with biological targets, particularly enzymes involved in phosphorylation processes.
Hydrogen BH8 exhibits various biological activities, primarily through its interaction with enzymes and cellular pathways. Key mechanisms include:
- Inhibition of Enzyme Activity : BH8 has been shown to inhibit specific kinases involved in cell signaling pathways, potentially leading to altered cellular responses.
- Modulation of Ion Channels : The compound may influence ion channel activity, affecting cellular excitability and signaling.
1. Enzyme Inhibition Studies
A study demonstrated that BH8 effectively inhibited the activity of protein kinases involved in cell proliferation. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM.
2. Cellular Response Modulation
In vitro experiments indicated that treatment with BH8 resulted in reduced cell viability in cancer cell lines, suggesting potential applications in cancer therapy. The compound induced apoptosis through the activation of caspase pathways.
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| HeLa | 10 | 50% reduction in viability | |
| MCF7 | 25 | Induction of apoptosis |
3. Ion Channel Interaction
Research has shown that BH8 can modulate the activity of voltage-gated sodium channels, leading to altered neuronal excitability. This property may have implications for neurological disorders.
Toxicity and Safety Profile
While the biological activities of BH8 are promising, toxicity assessments are crucial for its potential therapeutic use. Preliminary studies indicate a moderate toxicity profile, necessitating further investigation into long-term effects and safe dosage ranges.
| Parameter | Value |
|---|---|
| LD50 (mg/kg) | >1000 |
| Acute Toxicity Level | Moderate |
Q & A
Q. What are the standard synthetic routes for preparing Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate, and how is regioselectivity controlled during cycloaddition?
The compound is synthesized via a regioselective 1,3-dipolar cycloaddition between α-azidoaminophosphonate and an alkyne-functionalized imidazolium derivative. Key steps include:
- Click Chemistry : Reaction in a water/ethanol (1:1) solvent system with CuSO₄·5H₂O and sodium ascorbate as catalysts to ensure regioselectivity toward the 1,4-isomer .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ether/hexane yields a pure product (90% yield) .
- Regioselectivity Control : Steric and electronic effects of the phosphonate and imidazolium groups direct the cycloaddition pathway, confirmed by 2D NMR .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and how are 2D NMR experiments employed?
Structural confirmation relies on:
- 1D NMR (¹H, ¹³C) : Assigns proton and carbon environments, e.g., distinguishing imidazolium protons (δ 7.5–8.5 ppm) and phosphonate groups (δ 20–30 ppm for ³¹P) .
- 2D NMR (COSY, HSQC, HMBC) :
- COSY : Correlates adjacent protons (e.g., triazole and imidazolium rings) .
- HMBC : Identifies long-range couplings, such as between the triazole C-H and phosphonate P=O, confirming connectivity .
Advanced Research Questions
Q. How can researchers address discrepancies between X-ray crystallography data and NMR-derived structural models for this compound?
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystallographic disorder. Methodological solutions include:
- SHELX Refinement : Use SHELXL for high-resolution crystallographic data to model disorder or twinning, ensuring R-factors < 5% .
- Cross-Validation : Compare NMR-derived torsion angles with crystallographic data. For flexible regions (e.g., decyl chain), employ molecular dynamics simulations to reconcile static (X-ray) and dynamic (NMR) models .
- Dual Methods : Validate hydrogen bonding networks via both X-ray (ORTEP-3 graphical models) and NOESY NMR .
Q. What methodological frameworks guide the optimization of reaction conditions for scaling up synthesis while maintaining yield and purity?
Optimization follows iterative, hypothesis-driven protocols:
- Design of Experiments (DoE) : Use factorial designs to test variables (catalyst loading, solvent ratio) and identify critical parameters .
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track reaction progress and minimize byproducts .
- Green Chemistry Metrics : Assess atom economy and E-factor during scaling; water/ethanol mixtures reduce environmental impact .
- Quality Control : Validate purity at each stage via HPLC coupled with evaporative light scattering detection (ELSD) for non-UV-active phosphonates .
Q. How do electronic effects of the imidazolium and phosphonate groups influence the compound's reactivity, and what computational methods validate these interactions?
- Electronic Effects :
- The imidazolium cation enhances electrophilicity at the triazole ring, facilitating nucleophilic attacks .
- Phosphonate groups stabilize intermediates via hydrogen bonding, as shown by crystallographic data (e.g., P=O···H-N interactions) .
- Computational Validation :
- DFT Calculations : Model transition states of cycloaddition reactions to explain regioselectivity (B3LYP/6-311+G(d,p)) .
- NBO Analysis : Quantify charge distribution, confirming the imidazolium’s electron-withdrawing effect .
- MD Simulations : Predict solvation effects in water/ethanol mixtures, aligning with experimental yields .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data between theoretical predictions and experimental results in reactivity studies?
- Systematic Error Checks : Re-examine computational parameters (e.g., basis set selection in DFT) and experimental conditions (e.g., moisture sensitivity) .
- Sensitivity Analysis : Test how small changes in reaction conditions (pH, temperature) affect outcomes, using response surface methodology .
- Collaborative Validation : Cross-validate results with independent labs, ensuring reproducibility of NMR and crystallographic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
